molecular formula C7H3Cl2IO2 B103694 3,5-dichloro-2-iodo-benzoic Acid CAS No. 15396-37-9

3,5-dichloro-2-iodo-benzoic Acid

Cat. No. B103694
CAS RN: 15396-37-9
M. Wt: 316.9 g/mol
InChI Key: DJTJHMZDOREVFA-UHFFFAOYSA-N
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Description

The compound 3,5-dichloro-2-iodo-benzoic acid is a halogenated benzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzoic acid derivatives and their properties, which can be extrapolated to understand the characteristics of 3,5-dichloro-2-iodo-benzoic acid.

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves halogenation reactions of simpler benzoic acid derivatives. For instance, the synthesis of 3,5-dichloro benzoic acid is achieved using o-amino benzoic acid as a starting material, followed by chlorination and diazotization to introduce chlorine atoms into the aromatic ring . Although the exact synthesis of 3,5-dichloro-2-iodo-benzoic acid is not detailed, similar methodologies could be applied, with additional steps to incorporate the iodine atom.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, shows that the carboxylic acid group lies in the plane of the attached benzene ring, and the presence of halogen atoms affects the molecular conformation . This information suggests that in 3,5-dichloro-2-iodo-benzoic acid, the halogen atoms would similarly impact the molecular geometry.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the electron-withdrawing effects of the halogen substituents, which can activate the carboxylic acid group for further reactions. For instance, benzoic acid derivatives are used in the preparation of hypervalent iodine reagents, indicating potential reactivity pathways for 3,5-dichloro-2-iodo-benzoic acid in the formation of iodine(III) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are significantly affected by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and acidity. The presence of halogens like chlorine and iodine can increase the acidity of the benzoic acid due to their electron-withdrawing nature. Additionally, spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds, as seen in the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid . The electronic properties, such as HOMO-LUMO gaps, can also be analyzed using quantum chemical calculations to predict the reactivity and stability of the compound.

Scientific Research Applications

Synthesis and Reactivity

The scientific interest in 3,5-dichloro-2-iodo-benzoic acid primarily revolves around its utility as a building block in organic synthesis. It serves as a precursor for various chemical reactions due to its halogen substituents, which are reactive sites for further chemical transformations. For example, the compound has been used in the synthesis of complex molecules and polymers through processes such as halomethoxylation and cyclopolymerization. These reactions are crucial for creating materials with specific properties, such as liquid-crystalline polymers, which have applications in electronics and materials science (Yusubov, L. A. Drygunova, V. Zhdankin, 2004) (Mayershofer, †. A. Oskar Nuyken, M. Buchmeiser, 2006).

Catalysis and Coordination Polymers

Research has also explored the use of 3,5-dichloro-2-iodo-benzoic acid derivatives in catalysis and the formation of coordination polymers. These compounds can act as ligands to form complex structures with metals, leading to materials that have unique photophysical properties and can be used in light-emitting devices, sensors, and as catalysts for specific reactions. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied for their structural and luminescent properties, indicating the potential for applications in optical devices and materials science (Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011).

Environmental and Material Science Applications

The reactivity and modification of 3,5-dichloro-2-iodo-benzoic acid and its derivatives also extend to environmental and material science applications. The compound's derivatives have been investigated for their role in creating fluorescent probes for detecting reactive oxygen species, indicating its relevance in biomedical research and environmental monitoring. The unique properties of these molecules, such as their ability to undergo specific reactions under controlled conditions, make them valuable tools for developing new materials and analytical methods (Setsukinai, Y. Urano, K. Kakinuma, H. Majima, T. Nagano, 2003).

properties

IUPAC Name

3,5-dichloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJHMZDOREVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397194
Record name 3,5-dichloro-2-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-2-iodo-benzoic Acid

CAS RN

15396-37-9
Record name 3,5-Dichloro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-2-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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